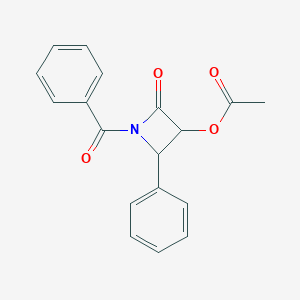

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate

Description

Properties

IUPAC Name |

(1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBNNNDZBNQFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618278 | |

| Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146924-93-8 | |

| Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate involves several steps. One common method includes the reaction of benzoyl chloride with 2-oxo-4-phenylazetidin-3-yl acetate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate has several notable applications in medicinal chemistry:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar azetidinone derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential therapeutic applications in treating infections .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of azetidinones, including this compound. The compounds were tested using the disc diffusion method against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to conventional antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that azetidinone derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways. Molecular docking studies suggest that this compound may bind effectively to receptors involved in tumor growth regulation .

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with related compounds.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Significant | Moderate |

| 4-(Benzoyloxy)-2-methylphenyl azetidine | Structure | Moderate | High |

| 2-Acetoxyazetidine | Structure | Low | Moderate |

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it is believed to inhibit the aggregation of amyloid-beta peptides, thereby preventing the formation of neurotoxic plaques. The compound may also modulate the activity of certain enzymes and receptors involved in neuroinflammation and oxidative stress.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and analogous azetidinones:

Physicochemical Properties

- Lipophilicity : The acetate ester in the target compound increases lipophilicity compared to hydroxyl or carboxylate derivatives (e.g., (3R,4S)-3-hydroxy-4-phenylazetidin-2-one) .

- Solubility : Fluorinated analogs (e.g., compounds from and ) exhibit lower aqueous solubility due to hydrophobic fluorine and aromatic groups .

- Stability : The β-lactam ring is susceptible to hydrolysis, but electron-withdrawing groups (e.g., fluorine in ) may slow ring-opening reactions .

Crystallographic and Conformational Analysis

- Ring Puckering : The azetidine ring’s puckering coordinates (e.g., Cremer-Pople parameters) vary with substituents. For example, bulky groups like naphthylmethyl () induce greater puckering, altering molecular conformation .

- Crystallography Tools : Structures of these compounds are often resolved using SHELX () or visualized via ORTEP (), critical for stereochemical assignments .

Biological Activity

1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 309.3 g/mol. Its structure features a unique azetidine ring, which contributes to its reactivity and biological interactions. The presence of both carbonyl groups and an azetidine ring allows for various chemical reactions, making it a valuable candidate for drug development.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways associated with neurodegenerative diseases like Alzheimer’s. It may inhibit the aggregation of amyloid-beta peptides, which are implicated in neurotoxicity.

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties against various bacterial strains and fungi. This suggests potential therapeutic applications in treating infections.

- Anticancer Properties : Preliminary research indicates that the compound may have antiproliferative effects against cancer cell lines, including breast cancer cells (MCF-7). This is attributed to its ability to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound, researchers found that the compound significantly reduced amyloid-beta plaque formation in vitro. This suggests its potential utility in Alzheimer’s disease treatment, where plaque accumulation is a critical factor in disease progression.

Case Study 2: Anticancer Efficacy

Another study focused on the antiproliferative effects of the compound against breast cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, with observed IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzoyl-2-oxo-4-(substituted)azetidine | Varies based on substitution | Different functional groups affect activity |

| 1-Benzoyl chloride | Contains chloride instead of acetate | Increased reactivity due to halogen presence |

| 1-Benzoyl methyl ester | Methyl ester variant | Variations in solubility and stability |

These comparisons illustrate how variations in substituents can influence biological activity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via β-lactam ring formation using Staudinger-type reactions or nucleophilic ring-opening of azetidinones. For example, stereoselective synthesis can be achieved by controlling the nucleophile’s approach (e.g., benzoyl or phenyl groups) under anhydrous conditions with catalysts like Lewis acids. Characterization via and NMR is critical to confirm stereochemistry, as evidenced by structurally similar azetidine derivatives .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection are recommended for purity analysis. Stability studies under varying pH and temperature conditions should employ accelerated degradation protocols, monitored by FTIR to track ester hydrolysis or β-lactam ring degradation .

Advanced Research Questions

Q. How can computational reaction path search methods improve the efficiency of synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition state analysis can predict viable reaction pathways. For instance, ICReDD’s approach integrates computational screening of intermediates with experimental validation to optimize catalysts and solvents, reducing trial-and-error cycles by >50% .

Q. What experimental design strategies resolve contradictions in reported reaction yields for β-lactam derivatives like this compound?

- Methodological Answer : Use a factorial design (e.g., Box-Behnken or Central Composite Design) to systematically evaluate variables such as temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies dominant factors and interactions, enabling robust yield optimization. This approach is validated in β-lactam synthesis literature .

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound’s substituents?

- Methodological Answer : Perform SAR using enzymatic assays (e.g., β-lactamase inhibition) and molecular docking. Replace the benzoyl or phenyl groups with bioisosteres (e.g., thiophene) and compare activity profiles. Computational tools like AutoDock Vina can predict binding affinities, guiding synthetic priorities .

Data Analysis and Reproducibility

Q. What are best practices for validating crystallographic data of azetidinone derivatives when structural ambiguities arise?

- Methodological Answer : Cross-validate X-ray diffraction data with Cambridge Structural Database entries. Use Hirshfeld surface analysis to assess intermolecular interactions and Rietveld refinement for powder samples. Discrepancies in bond angles >2° warrant re-evaluation of crystallization conditions .

Q. How should researchers address batch-to-batch variability in biological activity assays for this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use LC-MS to verify batch consistency and orthogonal assays (e.g., MIC tests for antibiotics) to confirm bioactivity. Statistical process control (SPC) charts can monitor variability thresholds .

Safety and Handling

Q. What safety protocols are critical for handling azetidinone derivatives during scale-up?

- Methodological Answer : Conduct a hazard assessment using NFPA criteria for flammability and reactivity. Use closed-system reactors to minimize exposure to airborne particulates. First-aid measures must include immediate decontamination with pH-neutral cleansers and medical monitoring for β-lactam hypersensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.